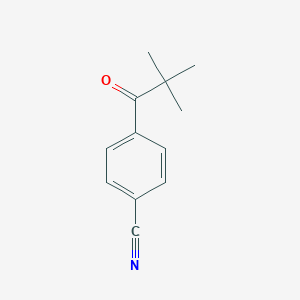

4'-Cyano-2,2-dimethylpropiophenone

Description

Propriétés

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-08-8 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyano 2,2 Dimethylpropiophenone and Analogues

Traditional Synthetic Routes to Propiophenone (B1677668) Scaffolds

The propiophenone scaffold is a fundamental structure in organic chemistry, serving as a building block for numerous pharmaceuticals and other fine chemicals. wikipedia.org Its synthesis is well-established, with acylation reactions being the most prominent method.

Acylation Reactions

Acylation reactions introduce an acyl group onto a molecule. In the context of synthesizing propiophenones, this typically involves the reaction of an aromatic compound with a propanoyl derivative. One commercial method involves the high-temperature ketonization of benzoic acid and propionic acid over a metal oxide catalyst. wikipedia.org This process, while effective for the parent propiophenone, offers less control for synthesizing substituted analogues like the target compound.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most common laboratory method for preparing aryl ketones such as propiophenone. wikipedia.orgbeilstein-journals.org The reaction involves treating an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. beilstein-journals.orggoogle.com

The general reaction for synthesizing propiophenone itself is the acylation of benzene (B151609) with propanoyl chloride or propionic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orggoogle.com The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. khanacademy.org

For the synthesis of 4'-Cyano-2,2-dimethylpropiophenone, the logical Friedel-Crafts approach would be the acylation of benzonitrile (B105546) with pivaloyl chloride (2,2-dimethylpropanoyl chloride). However, a significant challenge arises with pivaloyl chloride and other tertiary acyl chlorides. The corresponding acylium ion is prone to decarbonylation (loss of carbon monoxide) to form a stable tertiary carbocation, in this case, the tert-butyl cation. guidechem.comstackexchange.com This can lead to Friedel-Crafts alkylation as a major side reaction, yielding tert-butylbenzonitrile instead of the desired ketone. guidechem.comstackexchange.com Overcoming this requires careful selection of catalysts and reaction conditions to favor acylation over alkylation.

| Reaction | Aromatic Substrate | Acylating Agent | Catalyst | Primary Product | Key Challenge |

| Standard Propiophenone Synthesis | Benzene | Propanoyl Chloride | AlCl₃ | Propiophenone | Standard reaction conditions apply. |

| Target Synthesis | Benzonitrile | Pivaloyl Chloride | AlCl₃ | This compound | Potential for competing alkylation reaction due to stable tert-butyl cation formation. guidechem.comstackexchange.com |

Introduction of the Cyano Moiety

The nitrile (-C≡N) group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. numberanalytics.comnumberanalytics.com Its introduction onto an aromatic ring can be achieved through several strategic pathways.

Direct Cyanation Strategies

Direct cyanation involves replacing a substituent on the aromatic ring with a cyanide group. Two classical methods are the Sandmeyer and Rosenmund-von Braun reactions.

Sandmeyer Reaction : This reaction transforms an aryl diazonium salt, derived from a primary aromatic amine, into an aryl nitrile using a copper(I) cyanide catalyst. numberanalytics.combyjus.commasterorganicchemistry.com It is a powerful method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring. byjus.comnih.gov The process starts with the diazotization of an aniline (B41778) derivative, followed by treatment with CuCN. numberanalytics.com

Rosenmund-von Braun Reaction : This method involves the direct displacement of an aryl halide with a copper(I) cyanide salt, often at high temperatures in a polar solvent. numberanalytics.comorganic-chemistry.orgwikipedia.org While historically effective, the harsh conditions and use of stoichiometric copper cyanide can be limitations. organic-chemistry.org Modern advancements have led to ligand-promoted and palladium-catalyzed variations that proceed under milder conditions. rsc.orgnih.govthieme-connect.com

| Reaction | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Primary Aryl Amine | 1. NaNO₂, H⁺2. CuCN | Versatile for many functional groups; proceeds via a diazonium salt intermediate. byjus.commasterorganicchemistry.comnih.gov |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Direct displacement of halide; traditionally requires high temperatures. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), Pd catalyst, Ligand | Milder conditions, broader substrate scope, and use of less toxic cyanide sources. rsc.orgnih.govorganic-chemistry.org |

Conversion of Other Functional Groups to Nitriles

An alternative strategy is to install a different functional group that can be subsequently converted into a nitrile. A common precursor is an aromatic aldehyde. The synthesis of 4-cyanobenzaldehyde, an analogue of the target compound, can be achieved through various methods, including the oxidation of 4-methylbenzonitrile. guidechem.com

Aromatic aldehydes can be converted to nitriles through a one-pot reaction, often by forming an aldoxime intermediate which is then dehydrated. rsc.orgresearchgate.net Various reagents and catalysts can facilitate this transformation, including:

Hydroxylamine hydrochloride followed by a dehydrating agent. rsc.org

Iodine as a catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) and an ammonium (B1175870) source. rsc.org

A nitroxyl (B88944) radical/NOₓ catalyst system under aerobic conditions. acs.org

This two-step approach (acylation followed by aldehyde-to-nitrile conversion) provides another viable route to the target molecule, potentially circumventing the challenges of direct cyanation or Friedel-Crafts acylation on a cyanated ring. For instance, one could synthesize 4'-formyl-2,2-dimethylpropiophenone and then convert the aldehyde group to the cyano group.

Advanced Synthetic Techniques

Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. adelaide.edu.auku.dk For the synthesis of complex molecules like this compound, these techniques can offer significant advantages.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides or triflates is a prime example, offering a milder and more functional-group-tolerant alternative to the classical copper-mediated methods. rsc.orgorganic-chemistry.orgrsc.org These reactions can utilize various cyanide sources, including less toxic options like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org

Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, for reactions such as the conversion of aldehydes to nitriles. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, also offers benefits in terms of safety, scalability, and reaction control for processes like Friedel-Crafts acylations. researchgate.net These advanced techniques provide powerful tools for optimizing the synthesis of this compound and its analogues, enabling higher yields and greater efficiency. adelaide.edu.auku.dk

Organometallic Reagent Applications

The reaction of organometallic reagents with nitriles provides a direct and efficient pathway to ketones, including this compound. This transformation typically involves the nucleophilic addition of an organometallic species to the electrophilic carbon of the nitrile group, followed by hydrolysis of the intermediate imine.

Grignard and Organolithium Reagents: Both Grignard (R-MgX) and organolithium (R-Li) reagents are highly effective for this purpose. pearson.com Specifically, tert-butylmagnesium halide or tert-butyllithium (B1211817) can be reacted with 4-cyanobenzonitrile to yield this compound. The general mechanism involves the formation of an imine salt intermediate, which is subsequently hydrolyzed in an acidic workup to furnish the final ketone product. mdpi.commasterorganicchemistry.com This two-step process is advantageous as the ketone is formed during the workup, preventing a second addition of the organometallic reagent to the ketone product. mdpi.com

The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). shaalaa.com The choice of solvent can influence the reaction yield, with some studies suggesting that using benzene with a stoichiometric amount of ether can enhance the yield of the ketone. masterorganicchemistry.com

| Reagent | Substrate | Product | Conditions |

| tert-Butylmagnesium chloride | 4-Cyanobenzonitrile | This compound | 1. Dry Ether; 2. H3O+ |

| tert-Butyllithium | 4-Cyanobenzonitrile | This compound | 1. THF; 2. H3O+ |

This table presents plausible reaction schemes based on established chemical principles for the synthesis of the target compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of aryl ketones. While specific examples for the direct synthesis of this compound are not extensively documented, general methodologies involving palladium and rhodium catalysts are applicable to the synthesis of its analogs.

Palladium-Catalyzed Reactions: Palladium catalysts are known to facilitate the addition of arylsulfinic acids to nitriles, which, after hydrolysis of the ketimine intermediate, yield aryl ketones. nih.gov This desulfitative reaction, often employing a 2,2'-bipyridine (B1663995) ligand, provides a route to a variety of aryl ketones. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the alkylation of aromatic ketones. mdpi.com These reactions can proceed via C-H bond activation, where the ketone's carbonyl group acts as a directing group. mdpi.com While this method is typically used to modify an existing ketone, it highlights the potential of rhodium catalysis in the synthesis of complex aromatic ketones.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium / 2,2'-Bipyridine | Arylsulfinic acid, Nitrile | Aryl ketone | Desulfitative addition followed by hydrolysis. nih.gov |

| Rhodium Complex | Aromatic ketone, Allylic alcohol | 2-Alkyl aromatic ketone | C-H bond activation directed by the ketone carbonyl. mdpi.com |

This table summarizes general transition metal-catalyzed methods for the synthesis of aryl ketones.

Electrosynthesis Approaches for Ketone Carboxylation and Related Transformations

Electrosynthesis is emerging as a sustainable and efficient alternative for various organic transformations. While direct electrochemical synthesis of this compound from simple precursors is not well-documented, electrochemical methods are employed in related reactions, such as the conversion of aldehydes to nitriles. researchgate.net The electrochemical oxidation of secondary alcohols to ketones has also been successfully demonstrated. researchgate.net

A potential, though not explicitly reported, electrosynthetic route could involve the electrochemical carboxylation of a suitable precursor. For instance, the stereoselective electrocatalytic decarboxylative coupling of a serine-derived chiral carboxylic acid with various fragments has been shown to produce enantiopure amino alcohols, showcasing the potential of radical-based electrochemical methods in complex molecule synthesis. nih.gov

Stereoselective Synthesis Considerations

While this compound itself is achiral, it serves as a prochiral precursor for the synthesis of chiral alcohol analogs. The stereoselective reduction of the ketone functionality is a key strategy to obtain enantiomerically enriched or pure alcohols, which are valuable intermediates in pharmaceutical synthesis. sigmaaldrich.cn

Asymmetric Reduction: The asymmetric reduction of prochiral ketones can be achieved using various methods, including biocatalysis and chiral chemical reagents.

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis can catalyze the asymmetric reduction of acetophenone (B1666503) derivatives with high enantioselectivity. researchgate.net Plant tissues have also been employed as biocatalysts for the reduction of prochiral ketones to chiral alcohols. nih.gov

Chiral Chemical Reagents: Chiral borane (B79455) complexes, particularly oxazaborolidines, are effective for the enantioselective reduction of prochiral ketones. mdpi.com Additionally, asymmetric Meerwein-Ponndorf-Verley (MPV) reductions using chiral diols in the presence of aluminum or lanthanide isopropoxides have been investigated for the reduction of aromatic ketones. rug.nl

The development of chiral switching ligands allows for the synthesis of either enantiomer of the alcohol product by selecting the appropriate metal complex. mdpi.com

| Method | Chiral Source | Substrate Type | Product |

| Biocatalysis | Alcohol Dehydrogenase (ADH) | Prochiral ketone | Chiral alcohol researchgate.net |

| Chemical Reduction | Chiral Oxazaborolidine | Prochiral ketone | Chiral alcohol mdpi.com |

| Asymmetric MPV Reduction | Chiral Diol / Metal Alkoxide | Prochiral ketone | Chiral alcohol rug.nl |

This table outlines general approaches for the stereoselective reduction of prochiral ketones to chiral alcohols.

Reactivity and Mechanistic Studies of 4 Cyano 2,2 Dimethylpropiophenone

Chemical Transformations of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and lone pairs of electrons on the oxygen atom, is a site for a range of chemical reactions.

Reduction Reactions, including Hydrosilylation

The carbonyl group of 4'-Cyano-2,2-dimethylpropiophenone can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common methods for ketone reduction that would be applicable here include the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Given the presence of the cyano group, which can also be reduced by strong reducing agents like LiAlH₄, a chemoselective reduction might be necessary if only the ketone is to be targeted. nih.gov For instance, using a milder reducing agent like NaBH₄ would likely favor the reduction of the ketone over the nitrile.

Hydrosilylation is another important reduction method where a hydrosilane is added across the carbonyl double bond in the presence of a metal catalyst. This reaction would convert this compound into the corresponding silyl (B83357) ether of the secondary alcohol. Subsequent hydrolysis of the silyl ether would yield the alcohol.

A chemoselective reductive tautomerization of α-cyanoacetates using diisobutylaluminium hydride (DIBAL-H) has been developed to access β-enamino carbonyl compounds. nih.gov While not directly a reduction of the ketone in this compound, this methodology highlights the possibility of achieving chemoselectivity in molecules bearing both cyano and carbonyl functionalities. nih.gov

Oxidation Reactions

The oxidation of ketones can lead to the formation of esters through a process known as the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. sigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two groups are the tert-butyl group and the 4-cyanophenyl group. Due to the high migratory aptitude of the tertiary alkyl group, the tert-butyl group would be expected to migrate, leading to the formation of tert-butyl 4-cyanobenzoate.

| Starting Material | Oxidizing Agent | Predicted Major Product |

| This compound | Peroxyacid (e.g., m-CPBA) | tert-Butyl 4-cyanobenzoate |

Nucleophilic Additions to the Carbonyl

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles.

One such reaction is the formation of a cyanohydrin, which occurs through the addition of hydrogen cyanide (HCN) across the carbonyl double bond. youtube.comyoutube.com This reaction is typically catalyzed by a small amount of base, such as cyanide ion (CN⁻), to generate the nucleophilic cyanide which then attacks the carbonyl carbon. youtube.com The resulting alkoxide intermediate is then protonated by HCN to yield the cyanohydrin. youtube.com The product of this reaction with this compound would be 2-(4-cyanophenyl)-3,3-dimethyl-2-hydroxybutanenitrile. These cyanohydrins can be valuable synthetic intermediates, as the newly introduced nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.comyoutube.com

Another important nucleophilic addition is the Grignard reaction. Organometallic reagents like Grignard reagents (RMgX) are potent nucleophiles that readily add to ketones. The reaction of this compound with a Grignard reagent would result in the formation of a tertiary alcohol after acidic workup. The steric hindrance from the tert-butyl group might influence the rate of reaction.

Reactions Involving the Cyano Group

The cyano group, with its carbon-nitrogen triple bond, also participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The cyano group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The ketone group at the para position in this compound is electron-withdrawing, which could facilitate such a substitution. For instance, reaction with a strong nucleophile might lead to the displacement of the cyanide. Studies on cyanopyridines have shown that the cyanide function can be displaced by anions derived from aliphatic esters and nitriles, and in many cases, the cyanide is a better leaving group than halogens. researchgate.net The direct reaction of 2- and 4-cyanopyridines with lithium amides has also been shown to yield the corresponding aminopyridines through cyanide displacement. researchgate.net This suggests that under appropriate conditions, the cyano group of this compound could be replaced by other nucleophiles.

Hydrolysis Pathways

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds through an amide intermediate. youtube.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. Subsequent tautomerization leads to an amide, which is then further hydrolyzed to the carboxylic acid, 4-pivaloylbenzoic acid, and ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to an amide. youtube.com Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid. The solubility of the resulting 4-carboxy-2,2-dimethylpropiophenone would be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid group. solubilityofthings.com

The hydrolysis of terephthalonitrile (B52192) has been studied, where one nitrile group is selectively hydrolyzed to produce 4-cyanobenzoic acid. google.com This indicates that the selective hydrolysis of the nitrile in this compound while preserving the ketone is a feasible transformation.

| Starting Material | Reaction Conditions | Intermediate | Final Product (after workup) |

| This compound | Acidic (e.g., H₂SO₄, H₂O, heat) | 4-Pivaloylbenzamide | 4-Pivaloylbenzoic acid |

| This compound | Basic (e.g., NaOH, H₂O, heat) | 4-Pivaloylbenzamide | 4-Pivaloylbenzoic acid |

Reduction to Amines

The conversion of the carbonyl group in this compound to an amine is a significant transformation, yielding 4-(1-amino-2,2-dimethylpropyl)benzonitrile. A primary method for this conversion is reductive amination.

One classic and relevant method for the reductive amination of ketones is the Leuckart-Wallach reaction . alfa-chemistry.commdpi.comwikipedia.org This reaction utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.org The reaction typically requires high temperatures, often between 120°C and 185°C. wikipedia.org

The mechanism of the Leuckart-Wallach reaction proceeds in two main stages. alfa-chemistry.com First, the ketone reacts with ammonia (B1221849) (generated from ammonium formate) to form an iminium ion intermediate. In the second stage, this iminium ion is reduced by a hydride transfer from formic acid or formate, yielding the final amine. alfa-chemistry.comwikipedia.org A common outcome of using formamide is the initial formation of the N-formylated amine, which then requires a subsequent hydrolysis step (acidic or basic) to furnish the free primary amine. mdpi.com

General Leuckart-Wallach Reaction Parameters

| Parameter | Description |

|---|---|

| Reactants | Ketone (this compound), Amine Source (Ammonia, Primary Amine) |

| Reagents | Formic acid, Ammonium formate, or Formamide alfa-chemistry.commdpi.com |

| Products | Initially N-formyl amine, then the corresponding primary, secondary, or tertiary amine after hydrolysis mdpi.com |

| Conditions | High temperatures, typically >120°C wikipedia.org |

While the Leuckart-Wallach reaction is a robust method, modern variations of reductive amination often employ other reducing agents like sodium borohydride in the presence of an ammonium salt, which can proceed under milder conditions.

Aromatic Ring Functionalizations

The aromatic ring of this compound is susceptible to functionalization through various reactions, influenced by the electronic properties of its substituents.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the cyano group (-CN) and the pivaloyl group (-COC(CH₃)₃). Both of these groups are electron-withdrawing and act as deactivating, meta-directing groups.

The deactivating nature of these groups means that the aromatic ring is less reactive towards electrophiles compared to unsubstituted benzene. The reaction, therefore, typically requires harsh conditions, such as the use of strong acids and high temperatures. When substitution does occur, the incoming electrophile is directed to the positions meta to both the cyano and pivaloyl groups. Since these groups are in a para relationship to each other, they both direct incoming electrophiles to the same positions (C-3 and C-5).

A representative EAS reaction is nitration . The nitration of benzene derivatives is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Predicted Nitration of this compound

| Reagents | Electrophile | Expected Product |

|---|

The expected major product of nitration would be the substitution at the C-3 position (or the equivalent C-5 position), leading to the formation of 4'-Cyano-3'-nitro-2,2-dimethylpropiophenone.

Electrochemical methods offer an alternative route to functionalize the aromatic ring. Studies on the electrocarboxylation of aromatic ketones have revealed that, in addition to the expected carboxylation at the carbonyl group, carboxylation can also occur on the aromatic ring itself. researchgate.net This unexpected reactivity provides a pathway to introduce a carboxylic acid group directly onto the benzene ring.

Research has shown that the electrocarboxylation of 2,2-dimethylpropiophenone (B1678491) (pivalophenone) can lead to the formation of a substituted benzoic acid at the meta position. researchgate.net Furthermore, site-selective electrochemical carboxylation of aromatic C-H bonds has been demonstrated for various cyano-substituted arenes. goettingen-research-online.de These reactions are typically carried out in an undivided cell using a sacrificial anode (like magnesium or aluminum) and a suitable cathode (such as carbon or nickel foam), with carbon dioxide bubbled through the electrolyte solution. researchgate.netgoettingen-research-online.de

For this compound, this process would likely involve the electrochemical generation of a radical anion, which could then react with CO₂. Given the directing effects of the substituents, carboxylation would be anticipated at the positions meta to the pivaloyl and cyano groups.

Rearrangement Reactions (e.g., Haller-Bauer reaction relevance)

The structure of this compound, specifically its lack of α-hydrogens on the pivaloyl group, makes it a prime candidate for the Haller-Bauer reaction . researchgate.net This reaction involves the cleavage of a non-enolizable ketone by a strong base, such as sodium amide (NaNH₂) or other alkali metal alkoxides. researchgate.net

The mechanism of the Haller-Bauer reaction begins with the nucleophilic attack of the base (e.g., amide anion, NH₂⁻) on the carbonyl carbon of the ketone. This forms a tetrahedral intermediate. The crucial step is the subsequent cleavage of the carbon-carbon bond between the carbonyl group and the quaternary α-carbon. This cleavage results in the formation of a stable carbanion (the tert-butyl anion in this case) and a substituted benzamide. The carbanion is then protonated by the solvent or upon workup to yield an alkane (isobutane).

Haller-Bauer Reaction of this compound

| Reactant | Base | Products |

|---|

This reaction provides a useful synthetic route for the conversion of non-enolizable ketones into amides and hydrocarbons.

Exploration of Reaction Intermediates and Transition States

The reactions of this compound involve several transient species, the study of which is crucial for a complete mechanistic understanding. Computational chemistry provides powerful tools for exploring the structures and energies of these reaction intermediates and transition states. ims.ac.jpsciencedaily.com

Key Intermediates and Transition States in Discussed Reactions:

Reduction to Amines (Leuckart-Wallach): The key intermediate is the iminium ion , formed from the condensation of the ketone with ammonia. The transition state for the rate-determining step involves the hydride transfer from formate to this iminium ion. alfa-chemistry.com Computational analysis can model the geometry and energy of this transition state to understand the stereoselectivity of the reduction. ufl.edunih.gov

Electrophilic Aromatic Substitution: The reaction proceeds through a high-energy cationic intermediate known as a sigma complex or arenium ion . For the nitration of this compound, there are three possible sigma complexes corresponding to ortho, meta, and para attack. Computational studies can confirm that the transition state leading to the meta-substituted sigma complex is the lowest in energy, thus explaining the observed regioselectivity.

Haller-Bauer Reaction: The reaction involves a tetrahedral intermediate formed by the addition of the strong base to the carbonyl carbon. The transition state for the C-C bond cleavage step is of particular interest. Modeling this transition state can provide insights into the factors that facilitate this cleavage, such as the stability of the departing carbanion.

By employing methods like Density Functional Theory (DFT), chemists can map the potential energy surface of these reactions, calculate activation energies, and visualize the geometries of the transition states, thereby gaining a deeper insight into the reactivity of this compound. ufl.edu

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The bifunctional nature of 4'-Cyano-2,2-dimethylpropiophenone, possessing both a ketone and a nitrile group, positions it as a valuable synthon for constructing elaborate molecules. These functional groups offer orthogonal reactivity, allowing for stepwise and selective transformations to build molecular complexity.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. The propiophenone (B1677668) core is a known starting material for various pharmaceutical agents. For instance, unsubstituted propiophenone is a precursor in the manufacture of certain analgesics like dextropropoxyphene. google.com The presence of the cyano group on the phenyl ring of this compound adds a versatile handle that can be transformed into other critical functional groups.

The nitrile group (–C≡N) is a particularly useful precursor in drug synthesis. It can be:

Hydrolyzed to a carboxylic acid (–COOH), a common group for improving water solubility and a key component of many drug classes.

Reduced to a primary amine (–CH₂NH₂), providing a basic center for salt formation or a nucleophilic site for further derivatization.

Converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell membrane permeability.

The combination of the ketone and the versatile nitrile makes this compound a promising starting point for the synthesis of polysubstituted aromatic compounds, which are scaffolds for a wide array of bioactive molecules.

In the field of agrochemicals, the development of novel pesticides and herbicides often relies on scaffolds that can be readily modified to optimize activity and selectivity. The this compound molecule offers several features that are advantageous for this purpose. The cyano-substituted phenyl ring is a common feature in a number of commercial agrochemicals.

The synthetic utility of this compound in agrochemical development mirrors its potential in pharmaceuticals. The ketone can undergo reactions such as condensation or reduction, while the nitrile can be converted into amides, amines, or other functional groups known to impart pesticidal or herbicidal activity. The presence of the tert-butyl group can enhance the lipophilicity of the resulting molecules, which may improve their penetration through plant cuticles or insect exoskeletons, and can also increase metabolic stability by sterically hindering the enzymatic degradation of adjacent functional groups.

Cyclization Reactions for Heterocyclic Compound Synthesis

The carbonyl group of this compound serves as an excellent electrophilic partner in a variety of cyclization reactions used to construct heterocyclic rings, which are core structures in countless pharmaceuticals, agrochemicals, and functional materials.

One of the most notable potential applications is in the Gewald aminothiophene synthesis . This is a multicomponent reaction where a ketone condenses with an α-cyanoester (or malononitrile) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgmdpi.com Given that aryl alkyl ketones are known to participate effectively in this reaction, this compound would be an ideal substrate. thieme-connect.comresearchgate.netresearchgate.net The reaction would proceed via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly functionalized thiophene (B33073) ring bearing a 4-cyanophenyl group. wikipedia.org

Another powerful reaction is the Friedländer synthesis , used to create quinoline (B57606) rings. wikipedia.orgjk-sci.com The classical Friedländer reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (like another ketone). organic-chemistry.org While this compound is not a 2-aminoaryl ketone itself, it can be readily converted into one. A straightforward reduction of the cyano group to an amino group (–NH₂) would yield the necessary precursor, which could then react with another ketone or aldehyde under acid or base catalysis to construct a substituted quinoline scaffold. nih.gov Such scaffolds are central to many antimalarial drugs and other biologically active compounds.

The following table summarizes these potential cyclization reactions.

| Reaction Name | Reactants | Potential Product | Significance of Product |

|---|---|---|---|

| Gewald Synthesis | This compound, Ethyl Cyanoacetate, Sulfur, Base (e.g., Morpholine) | Ethyl 2-amino-5-(tert-butyl)-4-(4-cyanophenyl)thiophene-3-carboxylate | Thiophenes are key heterocycles in medicinal chemistry (e.g., inhibitors) and materials science. researchgate.net |

| Friedländer Synthesis | (4-Aminobenzoyl)pivalophenone (from reduction of starting material), Acetone, Catalyst | 2,2-Dimethyl-1-(4-(4-methylquinolin-2-yl)phenyl)propan-1-one | Quinolines are foundational structures for numerous alkaloids, therapeutics, and dyes. jk-sci.comnih.gov |

Development of New Reagents and Catalysts Utilizing the Propiophenone Scaffold

The rigid structure of the propiophenone scaffold makes it an attractive platform for designing specialized ligands for transition-metal catalysis. The benzophenone (B1666685) framework, a close relative, is considered a ubiquitous scaffold in medicinal chemistry and has been adapted for creating ligands and chemosensors. nih.govresearchgate.netrsc.org A notable example is the development of a benzophenone-based Schiff base that acts as a selective fluorescent chemosensor for Al³⁺ ions. rsc.org

Similarly, this compound can be chemically modified to create bidentate or tridentate ligands. For example:

Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group (–OH).

Modification of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Combining these transformations can yield amino-alcohols, hydroxy-acids, or amino-acids anchored to the rigid phenyl-pivaloyl backbone. These functional groups are excellent coordinating agents for metal ions. Ligands derived from such scaffolds, often called "scaffolding ligands," can be used to direct the outcome of catalytic reactions with high selectivity. nih.gov The steric bulk of the tert-butyl group can create a specific chiral pocket around a metal center, influencing the enantioselectivity of asymmetric reactions. The electronic properties of the ligand can also be fine-tuned by the persistent electron-withdrawing effect of the cyano group or its derivatives, impacting the reactivity of the catalyst. caltech.edu

Contributions to Material Science, including influencing electronic and optical properties

The 4'-cyanobenzoyl moiety within this compound is a classic example of a donor-acceptor (D-A) type structure, where the phenyl ring acts as a π-system (donor) and the cyano and carbonyl groups act as strong electron acceptors. This electronic feature is highly sought after in material science for creating molecules with specific optical and electronic properties.

When incorporated into larger conjugated systems, this moiety can significantly influence the material's photophysical behavior. rsc.org The strong electron-withdrawing nature of the cyano group often leads to:

Intramolecular Charge Transfer (ICT): Upon absorption of light, electron density shifts from the donor part of the molecule to the acceptor part. This ICT character is crucial for applications in nonlinear optics and organic electronics.

Solvatochromism: The emission color of materials containing this group can be highly sensitive to the polarity of the surrounding environment, making them suitable for use as environmental sensors. rsc.org

Enhanced Luminescence: The introduction of cyano groups into fluorophores has been shown to increase the efficiency of organic light-emitting diodes (OLEDs) significantly. researchgate.net The cyano group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), tuning the emission color and improving quantum yields. researchgate.net

Molecules containing the 4'-cyanobenzoyl group are therefore promising candidates for the development of new organic phosphors, fluorescent probes, and materials for OLEDs. nih.gov The table below outlines some of the key properties and their relevance.

| Property Influenced | Underlying Cause | Potential Application |

| Strong Fluorescence | Intramolecular Charge Transfer (ICT) facilitated by the electron-withdrawing cyano group. | Emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net |

| Solvatochromism | Large change in dipole moment between the ground and excited states. | Chemical sensors and probes for solvent polarity. rsc.org |

| High Molar Absorptivity | Extended π-conjugation and strong acceptor group. | Contrast agents for bio-imaging, components in dye-sensitized solar cells. nih.gov |

| Nonlinear Optical (NLO) Activity | Asymmetric electron distribution in the molecule. | Materials for optical switching and frequency conversion. |

Spectroscopic and Computational Characterization of 4 Cyano 2,2 Dimethylpropiophenone

Advanced Spectroscopic Methodologies

Spectroscopic techniques are instrumental in determining the molecular structure and properties of chemical compounds. For 4'-Cyano-2,2-dimethylpropiophenone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, predicted NMR data can provide valuable insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring, being in different chemical environments due to the cyano and pivaloyl substituents, would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the aliphatic region (around δ 1.0-1.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the cyano carbon, the aromatic carbons, and the carbons of the tert-butyl group. The high symmetry of the tert-butyl group results in two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. guidechem.com

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| ~7.8 | d |

| ~7.5 | d |

| ~1.3 | s |

| Predicted ¹³C NMR Data |

| Chemical Shift (ppm) |

| ~200 (C=O) |

| ~132 (Aromatic C) |

| ~129 (Aromatic C) |

| ~118 (CN) |

| ~45 (Quaternary C) |

| ~28 (Methyl C) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A sharp, intense band in the region of 2220-2240 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. Current time information in Singapore. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone. Additional bands in the aromatic region (1400-1600 cm⁻¹) and the C-H stretching region (2800-3000 cm⁻¹) would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group also gives a distinct signal in the Raman spectrum, typically in the same region as the IR absorption. Current time information in Singapore. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum compared to the IR spectrum.

| Characteristic Vibrational Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | 2220-2240 |

| C=O Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1400-1600 |

| Aliphatic C-H Stretch | 2850-2970 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In GC-MS, gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (187.24 g/mol ). echemi.com Common fragmentation patterns for pivalophenones include the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z = 57) and a benzoyl cation derivative. For this specific molecule, a prominent peak at m/z 130, corresponding to the 4-cyanobenzoyl cation, would be expected.

Quantum Chemical Calculations and Theoretical Studies

Theoretical calculations are a powerful complement to experimental data, providing deeper insights into the electronic structure and conformational preferences of molecules.

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and reactivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers. The rotation around the single bond connecting the pivaloyl group to the phenyl ring is a key conformational variable. Due to the steric bulk of the tert-butyl group, it is expected that the molecule will adopt a conformation where the carbonyl group is not coplanar with the benzene ring to minimize steric hindrance. mdpi.com Theoretical calculations can predict the rotational energy barrier and the preferred dihedral angle.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly well-suited for calculating NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. For this compound, these predictions offer valuable insights into its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov A common computational strategy involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), followed by a GIAO calculation at a higher level of theory, such as with the WP04 functional and a larger basis set (e.g., 6-311++G(2d,p)), which has been shown to provide accurate ¹H NMR predictions. github.io

The predicted chemical shifts for this compound are expected to reflect the electronic effects of its functional groups. The protons on the aromatic ring are anticipated to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the cyano group will likely cause a downfield shift for the aromatic protons compared to unsubstituted propiophenone (B1677668). The bulky tert-butyl group will have a more pronounced effect on the adjacent carbonyl carbon in the ¹³C NMR spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to C=O) | 7.8 - 8.0 | 129.0 - 131.0 |

| Aromatic CH (ortho to CN) | 7.6 - 7.8 | 132.0 - 134.0 |

| Aromatic C (ipso to C=O) | - | 135.0 - 137.0 |

| Aromatic C (ipso to CN) | - | 115.0 - 117.0 |

| Carbonyl C | - | 205.0 - 208.0 |

| Quaternary C (tert-butyl) | - | 44.0 - 46.0 |

| Methyl C (tert-butyl) | - | 26.0 - 28.0 |

| Methyl H (tert-butyl) | 1.3 - 1.5 | - |

| Cyano C | - | 118.0 - 120.0 |

Note: These are estimated ranges based on computational studies of analogous compounds.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of this compound can be predicted using DFT calculations, typically with functionals like B3LYP or M06-2X and a basis set such as 6-311++G(d,p). ekb.eg The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model. nih.gov

The most characteristic vibrational modes are the C=O stretching of the ketone, the C≡N stretching of the nitrile group, and the vibrations of the aromatic ring. The carbonyl stretch is expected in the range of 1680-1700 cm⁻¹, while the nitrile stretch should appear around 2220-2240 cm⁻¹. researchgate.net The presence of the electron-withdrawing cyano group may slightly increase the C=O stretching frequency compared to unsubstituted propiophenone due to inductive effects.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Strong |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=O Stretch | 1680 - 1700 | Very Strong |

| Aromatic C=C Stretch | 1590 - 1610 | Medium-Strong |

| C-N Stretch | 1000 - 1020 | Medium |

Note: These are estimated ranges based on computational studies of analogous compounds.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov Functionals such as PBE0 or CAM-B3LYP with a generous basis set are often employed for this purpose. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system and a weaker n→π* transition associated with the carbonyl group. The cyano substituent is likely to cause a red shift (bathochromic shift) of the π→π* absorption bands compared to the unsubstituted analog.

Computational Reaction Mechanism Elucidation

Computational methods are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. researchgate.net A plausible reaction to investigate for this compound is a nucleophilic addition to the carbonyl group, a fundamental reaction of ketones.

Nucleophilic Addition to the Carbonyl Group

Let us consider the addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound. The reaction mechanism can be computationally modeled using DFT to locate the structures of the reactant, the transition state, and the product (a tetrahedral intermediate).

The presence of the electron-withdrawing 4'-cyano group is expected to have a significant impact on the reaction. It will increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the aromatic ring and, through resonance and inductive effects, from the carbonyl group itself. This increased electrophilicity should lead to a lower activation energy for the nucleophilic attack compared to an unsubstituted propiophenone.

Computational analysis of the transition state would likely reveal a structure where the nucleophile is forming a bond with the carbonyl carbon, and the C=O bond is elongating and polarizing. The calculated activation barrier for this step would provide a quantitative measure of the reactivity of the ketone. The steric hindrance from the bulky tert-butyl group adjacent to the carbonyl will also play a crucial role, potentially raising the activation energy compared to a less hindered ketone like 4'-cyanoacetophenone.

The reaction can be summarized as follows:

Reactant Complex: The nucleophile approaches the carbonyl carbon.

Transition State: A five-coordinate carbon center is transiently formed.

Product (Tetrahedral Intermediate): The nucleophile has formed a new C-Nu bond, and the carbonyl oxygen carries a negative charge.

Computational studies on similar aromatic ketones have shown that the nature of the substituent on the aromatic ring significantly influences the reaction barrier. researchgate.net For this compound, the strong electron-withdrawing effect of the cyano group is anticipated to be the dominant electronic factor favoring the reaction, while the steric bulk of the pivaloyl group will be the primary opposing factor.

Photochemistry and Photoreactivity Studies

Photochemical Behavior of Ketones and Nitriles

The photochemical behavior of a molecule is dictated by its functional groups. In 4'-Cyano-2,2-dimethylpropiophenone, the ketone and nitrile groups are the primary determinants of its photoreactivity.

Ketones: Aromatic ketones, upon absorption of light, can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov This triplet state is often the reactive species in subsequent chemical transformations. core.ac.uk The specific nature of the lowest triplet state, whether it is n,π* or π,π, significantly influences the ketone's photoreactivity. core.ac.uk For instance, ketones with a lowest n,π triplet state are readily photoreduced, while those with a lowest π,π* triplet state are generally non-reactive in photoreduction but can undergo other reactions like photoaddition. core.ac.uk

Nitriles: The cyano group (-C≡N) in nitriles is a strongly polarized functional group with an electrophilic carbon atom. pressbooks.pub This polarity makes nitriles susceptible to nucleophilic attack. pressbooks.pub Photochemical reactions involving nitriles can lead to a variety of transformations. For example, direct irradiation of certain unsaturated nitriles can lead to the formation of products arising from a carbonyl ylide or a carbene intermediate. rsc.org Nitriles can also undergo hydrolysis to form carboxylic acids, a reaction that can be initiated under aqueous conditions. pressbooks.pubpearson.com

This compound as a Photosensitizer or Photoinitiator

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed. A photoinitiator, on the other hand, is a compound that, upon light absorption, generates reactive species such as free radicals or cations that initiate a polymerization process.

This compound, with its aromatic ketone structure, has the potential to act as both a photosensitizer and a photoinitiator. The benzophenone (B1666685) moiety is a well-known photosensitizer. nih.gov The absorption of UV light can promote the ketone to an excited triplet state, which can then transfer its energy to other molecules, initiating further reactions. This property is crucial in applications like photopolymerization.

Mechanism of Photochemical Transformations

The photochemical transformations of this compound are initiated by the absorption of a photon, leading to an excited electronic state. The subsequent reactions are largely governed by the properties of this excited state.

For aromatic ketones like this compound, the primary photochemical process is often the excitation to the n,π* triplet state. This excited state can then participate in several reaction pathways:

Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. This is a common pathway for photoreduction.

Energy Transfer: The excited ketone can transfer its energy to another molecule, a process central to its role as a photosensitizer. nih.gov

Norrish Type Reactions: While more common in aliphatic ketones, Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions can also occur in certain aromatic ketones, leading to the formation of radical intermediates.

The presence of the cyano group can also influence the photochemical pathways. The electron-withdrawing nature of the nitrile can affect the energy levels of the excited states and the reactivity of the resulting intermediates.

Applications in Photopolymerization and Crosslinking

The ability of this compound to act as a photoinitiator makes it valuable in the field of photopolymerization. Photopolymerization is a process where light is used to initiate a chain reaction that converts a liquid monomer into a solid polymer. This technology is widely used in various industrial applications, including coatings, adhesives, and 3D printing.

In a typical photopolymerization setup, the photoinitiator, upon absorbing light, generates free radicals. These radicals then attack the monomer units, initiating the polymerization chain. The efficiency of the photoinitiator is a critical factor in determining the rate and extent of polymerization.

Crosslinking is a process that introduces bonds between polymer chains, leading to the formation of a three-dimensional network. nih.gov This process enhances the mechanical strength and thermal stability of the polymer. Photo-induced crosslinking utilizes photoinitiators to generate the reactive species that form these crosslinks. For instance, in the creation of hydrogels for tissue engineering, photocrosslinking is a common method to control the material's properties. nih.gov The use of a photoinitiator allows for spatial and temporal control over the crosslinking process, which is highly desirable in creating complex structures. nih.gov

Catalytic Transformations Involving 4 Cyano 2,2 Dimethylpropiophenone

Metal-Catalyzed Reactions

Metal catalysts are fundamental in activating 4'-Cyano-2,2-dimethylpropiophenone and its precursors, facilitating bond formations and reductions that are otherwise challenging.

Copper catalysis is a cornerstone of modern organic synthesis, offering a versatile and cost-effective alternative to other transition metals for a wide array of reactions, including oxidations, cross-couplings, and cyclizations. nih.govresearchgate.net These reactions often proceed through radical pathways or organocopper intermediates. For instance, copper-catalyzed aerobic oxidation is a well-established method for converting activated C-H bonds to carbonyls. nih.gov Similarly, copper catalysts are pivotal in cyanation reactions and cascade processes for constructing complex nitrogen-containing heterocycles. researchgate.net

Despite the broad utility of copper catalysts, specific studies detailing their application in transformations directly involving this compound as a substrate are not prominently featured in surveyed literature. The presence of the nitrile group and the ketone functionality, however, suggests potential for its participation in copper-mediated reactions such as C-N coupling or reactions involving the activation of the aromatic ring or carbonyl group.

Ruthenium complexes are preeminent catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, providing a highly efficient route to chiral secondary alcohols. These alcohols are critical building blocks in the pharmaceutical and fine chemical industries. nih.govpku.edu.cn The typical catalytic system involves a ruthenium precursor combined with a chiral ligand, often derived from cinchona alkaloids or chiral diamines, which creates a chiral environment around the metal center. nih.govmdpi.com This setup enables the stereoselective transfer of hydrogen from H2 gas (asymmetric hydrogenation) or from a hydrogen donor like isopropanol (B130326) or formic acid (asymmetric transfer hydrogenation) to the ketone. pku.edu.cnmdpi.com

For aromatic ketones similar to this compound, these reactions proceed with high conversion and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov The mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone's carbonyl group, followed by the stereocontrolled insertion of hydride to form the alcohol product. nih.gov While direct studies on this compound are not specified, its structural similarity to other substituted acetophenones makes it an excellent candidate for such transformations.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones This table presents data for analogous substrates to illustrate the typical efficacy of the described catalytic system.

| Substrate (Aromatic Ketone) | Ruthenium Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone (B1666503) | Ru-NNP Complex / H₂ | 1-Phenylethanol | >99 | 99.9 |

| 4'-Methoxyacetophenone | Ru-NNP Complex / H₂ | 1-(4-methoxyphenyl)ethanol | >99 | 99.8 |

| 4'-Chloroacetophenone | Ru-NNP Complex / H₂ | 1-(4-chlorophenyl)ethanol | >99 | 99.5 |

| Acetophenone | Ru Nanoparticles / (1S,2S)-DPEN / H₂ | 1-Phenylethanol | 100 | 79.1 pku.edu.cn |

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A key application relevant to this compound is its synthesis via the palladium-catalyzed cyanation of an aryl halide precursor, such as 4'-Bromo-2,2-dimethylpropiophenone. This reaction, a variant of the Rosenmund-von Braun reaction, typically uses a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org

The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. nih.gov The use of non-toxic and easy-to-handle cyanide sources like K₄[Fe(CN)₆] has made this method more practical and scalable. organic-chemistry.org Ligand-free systems using palladium acetate (B1210297) in a solvent like N,N-dimethylacetamide (DMAC) have also proven effective. organic-chemistry.org Catalyst deactivation by excess cyanide is a known challenge, and mechanistic studies have been crucial in optimizing reaction conditions to ensure high yields and catalyst turnover. nih.govfigshare.comresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides This table provides generalized conditions for the synthesis of aryl nitriles from aryl bromides, a reaction directly applicable to the synthesis of this compound.

| Palladium Source | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | None | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 organic-chemistry.org |

| Palladacycle Precatalyst | Buchwald-type phosphine | Zn(CN)₂ | DMAP | 100-120 | High |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-100 | Variable |

Organocatalysis and Biocatalysis

Moving beyond metals, organocatalysis and biocatalysis offer powerful strategies for transformations, often with high selectivity and under mild, environmentally benign conditions.

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts renowned for their ability to induce umpolung (polarity inversion) reactivity at carbonyl centers. By reacting with an aldehyde or ketone, an NHC can generate key intermediates like the Breslow intermediate or acyl azolium ions, which can then participate in a variety of annulation, acylation, and domino reactions. nih.govnih.gov These methods provide access to complex molecular architectures with high enantioselectivity when chiral NHCs are employed. nih.gov

While the field of NHC catalysis is extensive, specific research detailing the use of this compound as a substrate in NHC-catalyzed reactions is limited in the available literature. The ketone's structure, however, does not preclude it from potential NHC-mediated transformations, though its steric bulk and electronic properties would influence reactivity compared to simpler aldehydes or ketones.

Biocatalysis, particularly using enzymes like ketoreductases (KREDs), has emerged as a premier technology for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov These enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild aqueous conditions, making them a green alternative to chemical catalysts. nih.gov KREDs utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl carbon, generating a specific stereoisomer of the alcohol product with exceptionally high enantiomeric excess. chemrxiv.orggoogle.com

The reduction of substituted benzophenones and acetophenones to their corresponding chiral alcohols has been demonstrated with high yields (>90%) and ee (often >99%). nih.gov A wide range of commercial and engineered KREDs are available, allowing for the synthesis of either the (R)- or (S)-alcohol by selecting the appropriate enzyme. researchgate.net For a substrate like this compound, KREDs would be expected to reduce the ketone to the corresponding chiral 1-(4-cyanophenyl)-2,2-dimethylpropan-1-ol with high fidelity. The process can be run using whole cells expressing the enzyme or with isolated (purified or lyophilized) enzymes. google.comresearchgate.net

Table 3: Representative Enzyme-Catalyzed Reduction of Aromatic Ketones This table shows results for analogous ketone substrates, demonstrating the typical high yield and stereoselectivity of ketoreductase (KRED) enzymes.

| Substrate | Enzyme System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Chlorobenzophenone | KRED | (S)-alcohol | >99 | >99 nih.gov |

| 3-Methoxybenzophenone | KRED | (S)-alcohol | >99 | >99 nih.gov |

| 2-Benzoylpyridine | KRED | (R)-alcohol | >99 | >99 nih.gov |

| Cyclic Ketoester | KRED-10 / DKR | (2R,3R)-hydroxy-ester | 54 | 99 researchgate.net |

| α-Amido-β-keto ester | KRED-02 / DKR | cis-(2S,3R)-amino alcohol | >99 | >99 nih.gov |

Advanced Research Techniques and Methodologies

Use in Probe Chemistry for Biochemical Research

The structure of 4'-Cyano-2,2-dimethylpropiophenone, particularly the aryl ketone component, suggests its potential application as a photolabile protecting group (PPG), often referred to as a "caged" compound in biochemical research. nih.govwikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, allowing for the spatial and temporal control over the release of bioactive substances. nih.govwikipedia.org This controlled release is a powerful tool for studying dynamic biological processes. mdpi.com

Arylcarbonylmethyl groups, to which this compound belongs, have been investigated for their ability to release carboxylic acids upon irradiation. nih.gov The general mechanism involves the photoexcitation of the ketone, leading to the cleavage of the bond protecting the bioactive molecule. In the context of biochemical research, a molecule like this compound could be used to "cage" a variety of biologically significant compounds such as neurotransmitters, amino acids, or nucleotides. nih.govnih.gov

The presence of the cyano group in the para position of the aromatic ring can influence the photophysical properties of the molecule, potentially shifting the absorption maximum and affecting the efficiency of the photocleavage reaction. nih.gov Research into various substituted phenacyl PPGs has shown that such modifications can be used to fine-tune the properties of the cage, for instance, to allow for cleavage with visible light, which is less damaging to biological samples than UV radiation. nih.govresearchgate.net

Table 1: Examples of Photolabile Protecting Groups and their Applications

| Photolabile Protecting Group (PPG) | Bioactive Molecule Caged | Wavelength for Release | Reference |

| 7-N,N-diethylaminocoumarin (DECM) | Glutamic acid (neurotransmitter) | Visible light (around 400 nm) | nih.gov |

| p-Hydroxyphenacyl (pHP) | Carboxylic acids, phosphates | UV light | nih.gov |

| 2,5-Dimethylphenacyl (DMP) | Carboxylic acids, phosphates, sulfonates | UV light | nih.gov |

| Naphth-2-ylcarbonylmethyl | Carboxylic acids | Not specified | nih.gov |

Flow Chemistry and Continuous Processing Applications

The synthesis of aromatic ketones like this compound is often achieved through Friedel-Crafts acylation. youtube.commasterorganicchemistry.com Traditional batch processing for such reactions can present challenges in terms of safety, scalability, and control over reaction parameters. Flow chemistry, or continuous processing, offers significant advantages in this regard, including improved heat and mass transfer, precise temperature control, and enhanced safety, making it an area of growing interest for the synthesis of fine chemicals. mdpi.comnumberanalytics.com

The continuous flow synthesis of ketones can be achieved by pumping the reactants through a heated and pressurized reactor, often containing a packed bed of a solid catalyst. mdpi.comresearchgate.net This methodology allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch processes. For the synthesis of this compound, a flow process could involve the reaction of 4-cyanobenzoyl chloride with a suitable pivaloyl source in the presence of a Lewis acid catalyst.

Several studies have demonstrated the successful application of flow chemistry to Friedel-Crafts acylation and other reactions for ketone synthesis. mdpi.comacs.orgresearchgate.net These methodologies could be adapted for the continuous production of this compound, potentially leading to a more efficient and scalable manufacturing process.

Table 2: Comparison of Batch vs. Flow Chemistry for Ketone Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio | mdpi.com |

| Mass Transfer | Can be limited, affecting reaction rates | Enhanced due to short diffusion distances | mdpi.com |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control over exotherms | numberanalytics.com |

| Scalability | Often requires re-optimization of conditions | "Scaling-out" by running multiple reactors in parallel | mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time | numberanalytics.com |

Green Chemistry Principles in Synthesis and Transformation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be evaluated and improved based on these principles.

Key areas for applying green chemistry to the synthesis of this compound include:

Alternative Solvents: Traditional Friedel-Crafts acylations often use halogenated solvents, which are environmentally problematic. Greener alternatives such as water, ionic liquids, or supercritical fluids are being explored for the synthesis of aromatic ketones and benzonitriles. chemistryviews.orgrsc.orgsemanticscholar.orgpsu.edu

Catalysis: The use of stoichiometric amounts of Lewis acids like aluminum chloride in Friedel-Crafts reactions generates significant waste. The development of recyclable, solid acid catalysts or the use of photocatalytic processes can lead to a more environmentally friendly synthesis. chemistryviews.orgvapourtec.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This can be achieved by choosing reactions with high selectivity and minimizing the formation of byproducts.

Energy Efficiency: Utilizing milder reaction conditions, such as those enabled by visible-light photocatalysis or efficient heating in flow reactors, can reduce the energy consumption of the synthesis. chemistryviews.org

Recent research has highlighted greener methods for the synthesis of related compounds. For instance, the visible-light-induced aerobic C-H oxidation in water provides a green route to aromatic ketones. chemistryviews.org Similarly, the use of ionic liquids as recyclable catalysts and solvents has been shown to be effective for the green synthesis of benzonitriles. researchgate.netrsc.orgsemanticscholar.orgrsc.org These approaches offer a blueprint for developing a more sustainable synthesis of this compound.

In-situ Reaction Monitoring Techniques

To ensure the efficiency, safety, and quality of chemical processes, in-situ reaction monitoring has become an invaluable tool. mt.comresearchgate.net Process Analytical Technology (PAT) employs techniques that provide real-time analysis of critical process parameters. thermofisher.com For the synthesis of this compound, particularly via Friedel-Crafts acylation, in-situ monitoring can provide crucial insights.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. youtube.comyoutube.com By inserting an FTIR probe directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products throughout the course of the reaction. youtube.comnih.gov This data can be used to determine reaction kinetics, identify reaction endpoints, and detect the formation of impurities. youtube.comyoutube.com

In the context of synthesizing this compound, in-situ FTIR could be used to:

Monitor the consumption of the starting materials (e.g., 4-cyanobenzoyl chloride).

Track the formation of the this compound product by observing the appearance of its characteristic carbonyl and nitrile vibrational bands.

Detect any side reactions or the formation of intermediates.

Optimize reaction conditions to maximize yield and minimize reaction time.

The use of in-situ monitoring is particularly beneficial when integrated with flow chemistry, allowing for automated process control and optimization. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4'-Cyano-2,2-dimethylpropiophenone in synthetic mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with calibration standards to resolve retention time ambiguities. The compound’s distinct cyano and ketone groups produce unique spectral signatures in UV-Vis (e.g., absorbance at ~270 nm) and FT-IR (C≡N stretch at ~2240 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Data Validation : Cross-reference with NMR (¹H/¹³C) to confirm substitution patterns. For example, the dimethyl groups on the propiophenone moiety should appear as singlet peaks in ¹H NMR .

Q. How can this compound be synthesized, and what are critical reaction parameters?

- Synthetic Route : Optimize Friedel-Crafts acylation of 4-cyanobenzene with 2,2-dimethylpropanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC using ethyl acetate/hexane (1:3) as the mobile phase .

- Key Parameters : Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride. Reaction temperature should be controlled at 0–5°C to minimize side products like di-acylated derivatives .

Q. What role does this compound serve as a reference standard in chromatography?

- Application : Its well-defined retention time and stability under thermal/UV conditions make it suitable for calibrating detectors in environmental or pharmaceutical sample analyses. For GC-MS, use electron ionization (EI) at 70 eV to generate reproducible fragmentation patterns (e.g., m/z 105 [C₆H₅CO⁺], m/z 77 [C₆H₅⁺]) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) of this compound influence its biological activity?

- Experimental Design : Synthesize analogs via electrophilic substitution (e.g., bromination at the phenyl ring) and evaluate antimicrobial activity using microdilution assays (MIC against S. aureus and E. coli). Compare with unmodified compound to assess the impact of electron-withdrawing groups on bioactivity .

- Data Interpretation : Chlorine or fluorine substitution typically enhances lipophilicity and membrane penetration, but steric hindrance from dimethyl groups may reduce binding affinity to bacterial targets .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Investigate its reaction with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. Monitor stereoselectivity via chiral HPLC and computational modeling (DFT) to identify transition-state interactions influenced by the cyano group’s electron-withdrawing effect .

- Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ketone, while nonpolar solvents (e.g., toluene) may stabilize intermediates at the cyano group .

Q. How does this compound compare to structurally related propiophenones in photophysical studies?

- Comparative Analysis : Use UV-Vis and fluorescence spectroscopy to evaluate π→π* transitions. The cyano group red-shifts absorption maxima compared to chloro or methyl analogs (e.g., 2',4'-Dichloropropiophenone absorbs at ~260 nm vs. 270 nm for the cyano derivative) .

- Advanced Techniques : Time-resolved fluorescence decay assays can quantify excited-state lifetimes, revealing intramolecular charge transfer (ICT) dynamics modulated by the cyano substituent .

Methodological Best Practices

- Purification : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) to isolate high-purity product (>98% by HPLC) .

- Toxicity Screening : Adhere to OECD guidelines for acute toxicity (e.g., LD₅₀ in D. magna) before biological assays, as cyano-containing compounds may exhibit ecotoxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro